molecular formula C5H8ClNS B2818521 N-methylthiophen-3-amine hydrochloride CAS No. 1909337-35-4

N-methylthiophen-3-amine hydrochloride

Cat. No.: B2818521
CAS No.: 1909337-35-4
M. Wt: 149.64
InChI Key: FLMVYEYCNBKTNO-UHFFFAOYSA-N
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Description

N-methylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is commonly used in various scientific research applications.

Properties

IUPAC Name

N-methylthiophen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c1-6-5-2-3-7-4-5;/h2-4,6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMVYEYCNBKTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylthiophen-3-amine hydrochloride typically involves the methylation of thiophen-3-amine. One common method is the reaction of thiophen-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature. The resulting N-methylthiophen-3-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-methylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylthiophen-3-amine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom enhances its reactivity and interaction with biological targets compared to its non-methylated counterpart .

Biological Activity

N-Methylthiophen-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H9_9ClN2_2S
  • Molecular Weight : Approximately 174.67 g/mol
  • Functional Groups : Contains a thiophene ring and an amine group, which contribute to its biological reactivity.

Biological Activities

This compound has been explored for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Effects : Research indicates that thiophene derivatives, including this compound, demonstrate cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi,
AnticancerInduces apoptosis in cancer cell lines ,
AntinociceptivePotential use in pain management
NeuroprotectivePossible effects on neurodegenerative diseases

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Ion Channels : The compound may modulate voltage-gated sodium and calcium channels, which are critical in neurotransmission and muscle contraction.
  • Influence on Neurotransmitter Systems : It is suggested that this compound interacts with GABA transporters, potentially enhancing inhibitory neurotransmission and providing neuroprotective effects.
  • Induction of Apoptosis : In cancer cells, the compound has been shown to activate apoptotic pathways, leading to cell death. This effect is often mediated through the inhibition of anti-apoptotic proteins, such as Bcl-w .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on nasopharyngeal carcinoma (NPC) cells. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis compared to untreated controls. The study highlighted its potential as a synergistic agent when combined with cisplatin, enhancing the efficacy of chemotherapy .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. The compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. These findings support its potential use in developing new antibiotics.

Future Directions

Given its promising biological activities, further research is needed to explore:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles of this compound.
  • Mechanistic Studies : To elucidate the specific molecular pathways involved in its anticancer and antimicrobial effects.
  • Formulation Development : To improve the solubility and bioavailability of the compound for therapeutic applications.

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